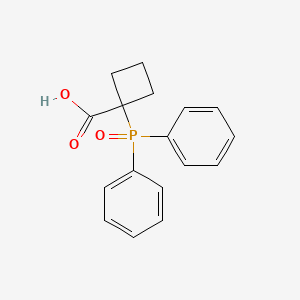
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C17H17O3P. This compound features a cyclobutane ring attached to a carboxylic acid group and a diphenylphosphoryl group.
Vorbereitungsmethoden
The synthesis of 1-(Diphenylphosphoryl)cyclobutanecarboxylic acid typically involves the following steps:
Cyclobutanecarboxylic Acid Formation: Cyclobutanecarboxylic acid can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Introduction of Diphenylphosphoryl Group: The diphenylphosphoryl group is introduced through a reaction involving diphenylphosphine oxide and a suitable reagent that facilitates the formation of the desired product.
Analyse Chemischer Reaktionen
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a building block for various industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(Diphenylphosphoryl)cyclobutanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group plays a crucial role in these interactions, facilitating binding to specific sites and modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic Acid: Lacks the diphenylphosphoryl group, making it less versatile in certain reactions.
Diphenylphosphine Oxide: Contains the diphenylphosphoryl group but lacks the cyclobutane ring, limiting its applications in cyclobutane-based synthesis.
The uniqueness of this compound lies in its combination of a cyclobutane ring and a diphenylphosphoryl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
5116-23-4 |
|---|---|
Molekularformel |
C17H17O3P |
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
1-diphenylphosphorylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H17O3P/c18-16(19)17(12-7-13-17)21(20,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |
InChI-Schlüssel |
VLYPGJRSJFKNHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
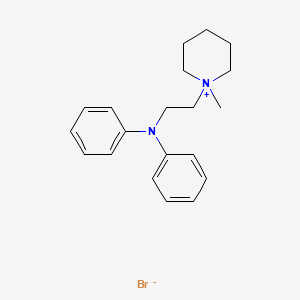
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)

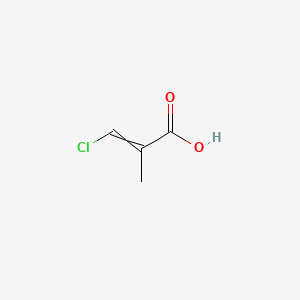
![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)

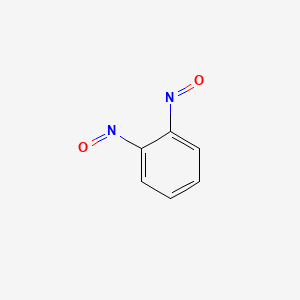
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)
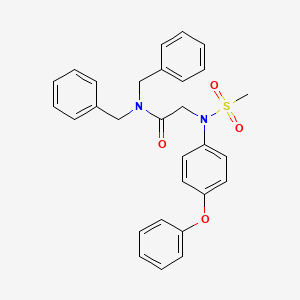
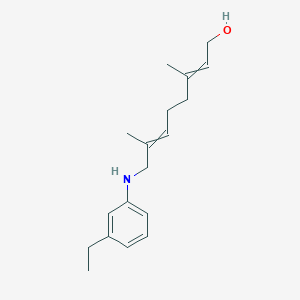
![6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)
